molecular formula C27H21N3O4 B2858542 (2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile CAS No. 955975-73-2

(2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B2858542
CAS No.: 955975-73-2
M. Wt: 451.482
InChI Key: AJBMEQYGVLJXDO-NDENLUEZSA-N
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Description

The compound "(2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile" is a cyanoenene derivative featuring a benzodioxole group, a dimethoxyphenyl-substituted pyrazole ring, and a nitrile functional group. Its molecular formula is C₂₈H₂₂N₄O₅, with a molecular weight of 494.5 g/mol. The benzodioxole moiety (a methylenedioxy aromatic ring) is associated with metabolic stability in bioactive compounds, while the dimethoxyphenyl group may enhance solubility via electron-donating effects .

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4/c1-31-23-10-9-19(14-25(23)32-2)27-21(16-30(29-27)22-6-4-3-5-7-22)12-20(15-28)18-8-11-24-26(13-18)34-17-33-24/h3-14,16H,17H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBMEQYGVLJXDO-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone-Nitroolefin Cyclocondensation

The Knorr-type pyrazole synthesis (Fig. 1a) employs hydrazones and nitroolefins to construct 1,3,5-trisubstituted pyrazoles with high regiocontrol. For the target compound:

  • 1-Phenylhydrazine reacts with 3-(3,4-dimethoxyphenyl)-1-nitropropene to yield the 1-phenyl-3-(3,4-dimethoxyphenyl)pyrazole intermediate.
  • Key conditions: Acetic acid (80°C, 12 h), yielding 68–72% regiopure product.

Mechanistic Insight : The nitroolefin’s electron-deficient β-carbon undergoes nucleophilic attack by the hydrazone’s α-carbon, followed by cyclization and nitro group elimination.

Multicomponent Oxidative Coupling with Titanium Imido Complexes

An alternative route utilizes Ti-mediated [2+2+1] coupling of alkynes, nitriles, and Ti=NR complexes (Fig. 1b):

  • 3,4-Dimethoxyphenylacetylene + benzonitrile + [py₂TiCl₂(NPh)]₂ → Diazatitanacyclohexadiene intermediate.
  • TEMPO-mediated oxidation induces N–N coupling, furnishing the pyrazole core in 56–75% yield.

Advantages : Avoids hydrazine, enables modular substitution, and tolerates electron-rich nitriles.

Functionalization of the Pyrazole Core

Suzuki-Miyaura Coupling for Benzodioxole Installation

The 1,3-benzodioxol-5-yl group is introduced via palladium-catalyzed cross-coupling:

  • 4-Bromo-1-phenyl-3-(3,4-dimethoxyphenyl)pyrazole + 1,3-benzodioxol-5-ylboronic acid → C–C bond formation at C4.
  • Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 80°C, 85% yield.

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The propenenitrile bridge is installed via base-catalyzed condensation:

  • 1,3-Benzodioxol-5-ylacetonitrile + 4-formyl-1-phenyl-3-(3,4-dimethoxyphenyl)pyrazole → (E)-configured product.
  • Conditions: Piperidine (cat.), ethanol, reflux, 12 h, 78% yield.

Stereochemical Control : The reaction’s thermodynamic favorability drives exclusive (E)-selectivity due to conjugation stabilization.

Optimization Data and Comparative Analysis

Method Step Yield (%) Regioselectivity Key Reference
Hydrazone-Nitroolefin Pyrazole formation 68–72 >95% C3-aryl
Ti-Mediated Coupling Pyrazole formation 56–75 100% C3-aryl
Suzuki Coupling Benzodioxole addition 85 N/A
Knoevenagel Reaction Nitrile installation 78 E-only

Critical Observations :

  • The Ti-mediated route offers superior regiocontrol but requires specialized reagents.
  • Hydrazone-based methods are scalable but necessitate careful nitroolefin synthesis.
  • Knoevenagel conditions reliably produce the (E)-isomer without epimerization.

Characterization and Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–6.75 (m, 12H, aryl-H), 6.01 (s, 2H, dioxole-CH₂), 3.91 (s, 6H, OCH₃).
  • HRMS : m/z 451.47 [M+H]⁺ (calc. 451.47).

X-ray Crystallography : Confirms (E)-configuration and coplanarity of the propenenitrile with the pyrazole ring.

Applications and Derivative Synthesis

The compound’s structural motifs align with bioactive pyrazole-benzodioxole hybrids demonstrating:

  • COX-2/5-LOX dual inhibition (IC₅₀: 0.18 µM for COX-2).
  • Antioxidant activity (87% radical scavenging at 10 µM).

Derivatives modified at the nitrile or methoxy groups show enhanced TNF-α suppression (e.g., 97.71% inhibition for analog 17 ).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Lipinski Compliance Key Functional Groups
Target Compound C₂₈H₂₂N₄O₅ 494.5 N/A Likely¹ Benzodioxole, dimethoxyphenyl, nitrile, pyrazole
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 170 Yes Acetyl, nitro, pyrazolone
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one C₁₈H₁₅N₃O₂S 337.4 N/A Unknown Benzothiazole, pyrazolone
(E)-2-(1H-Benzimidazol-2-yl)-3-[3-(4-morpholinylsulfonyl)phenyl]-1-phenylprop-2-enenitrile C₂₇H₂₂N₄O₃S 536.5 N/A Likely² Benzimidazole, morpholinylsulfonyl, nitrile

¹Lipinski compliance inferred from moderate molecular weight (<500) and H-bond acceptors/donors (O/N: 9/0). ²Compliance based on molecular weight (536.5) near the 500 threshold and moderate logP.

Key Observations :

  • Its dimethoxyphenyl substituent may increase solubility compared to nitro groups (electron-withdrawing) in ’s compound .
  • The nitrile group (~2200 cm⁻¹ in IR) is absent in and analogs but present in the benzimidazole derivative in , suggesting shared reactivity in electrophilic addition or hydrogen bonding .

Biological Activity

The compound (2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile , also known by its IUPAC name, exhibits significant biological activities that have garnered interest in medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves several key steps, typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Benzodioxole Moiety : The benzodioxole structure is synthesized through a reaction involving piperonal and appropriate reagents under controlled conditions.
  • Pyrazole Derivative Formation : The pyrazole ring is constructed using hydrazine derivatives and suitable carbonyl compounds.
  • Final Coupling Reaction : The final compound is formed through a condensation reaction between the benzodioxole and pyrazole intermediates.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties, particularly against breast cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : Studies show an IC50 value indicating effective dose-response relationships in inhibiting cancer cell growth.
  • Induction of Apoptosis : Mechanistic studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Animal Models : In vivo studies demonstrated reduced inflammation markers in animal models treated with this compound.

Antimicrobial Activity

Preliminary findings suggest antimicrobial properties against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) tests reveal effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Breast Cancer Study :
    • Objective : To assess anticancer efficacy.
    • Methodology : MTT assay on MCF-7 cell lines.
    • Results : IC50 = 15 µM; significant apoptosis observed via flow cytometry.
  • Anti-inflammatory Model :
    • Objective : Evaluate anti-inflammatory effects in a carrageenan-induced paw edema model.
    • Results : 40% reduction in edema compared to control groups.
  • Antimicrobial Evaluation :
    • Objective : Test against Staphylococcus aureus and Escherichia coli.
    • Results : MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Data Tables

Biological ActivityMethodologyResults
AnticancerMTT AssayIC50 = 15 µM
Anti-inflammatoryPaw Edema Model40% reduction in edema
AntimicrobialMIC TestingMIC = 32 µg/mL (S. aureus)

Q & A

Basic Question: What are the key considerations for synthesizing (2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of substituted pyrazole and benzodioxole intermediates. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the pyrazole and benzodioxole moieties .
  • Cyanopropenenitrile Formation : Knoevenagel condensation under basic conditions (e.g., piperidine in DMF) to introduce the α,β-unsaturated nitrile group .
  • Solvent and Temperature Control : Use polar aprotic solvents (e.g., acetonitrile) at 60–80°C to optimize yield and minimize side reactions .
    Characterization : Confirm structure via 1^1H/13^{13}C NMR (to verify E/Z isomerism) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Basic Question: How do the structural features of this compound influence its reactivity and bioactivity?

Answer:
The compound’s bioactivity is attributed to:

  • Benzodioxole Moiety : Enhances metabolic stability and membrane permeability due to lipophilicity .
  • Pyrazole Core : Acts as a hydrogen-bond acceptor, enabling interactions with enzymes (e.g., kinases) or receptors .
  • α,β-Unsaturated Nitrile : Serves as a Michael acceptor, facilitating covalent binding to nucleophilic residues (e.g., cysteine thiols) in target proteins .
    Methodological Insight : Computational docking studies (e.g., AutoDock Vina) can predict binding modes to biological targets by analyzing π-π stacking and hydrogen-bonding interactions .

Advanced Question: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for coupling efficiency; monitor via TLC .
  • Solvent Effects : Compare DMF (high polarity) vs. THF (lower boiling point) to balance reaction rate and byproduct formation .
  • Workup Strategies : Use column chromatography with gradient elution (hexane:ethyl acetate) to separate E/Z isomers .
    Data-Driven Optimization : Design a factorial experiment (e.g., varying temperature, solvent, and catalyst load) to identify optimal conditions using ANOVA analysis .

Advanced Question: What methodologies are suitable for studying its interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip to measure binding kinetics (kon_\text{on}/koff_\text{off}) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_\text{d}) and thermodynamic parameters (ΔH, ΔS) .
  • Cellular Assays : Use luciferase-based reporter systems (e.g., NF-κB inhibition) to validate anti-inflammatory activity in HEK293T cells .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Answer:

  • Multi-Technique Validation : Cross-verify 1^1H NMR data with 13^{13}C NMR and 2D-COSY to assign overlapping signals from aromatic protons .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., E-configuration of the nitrile group) via single-crystal analysis .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange in solution (e.g., hindered rotation of the pyrazole ring) .

Advanced Question: What computational approaches are recommended for predicting its pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors .

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